Hydroxyhomosildenafil

Übersicht

Beschreibung

Lodenafil, auch bekannt als Hydroxyhomosildenafil, ist ein Medikament, das zur Klasse der Phosphodiesterase-Typ-5- (PDE5-) Inhibitoren gehört. Es wird hauptsächlich zur Behandlung von erektiler Dysfunktion eingesetzt. Lodenafil wird als Prodrug in Form des Carbonat-Ester-Dimers, Lodenafil-Carbonat, formuliert, das im Körper zu zwei Molekülen des aktiven Wirkstoffs Lodenafil abgebaut wird .

Wissenschaftliche Forschungsanwendungen

Lodenafil hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Modellverbindung zur Untersuchung der Synthese und Reaktivität von PDE5-Inhibitoren verwendet.

Biologie: Untersucht auf seine Auswirkungen auf zelluläre Signalwege und Enzyminhibition.

Medizin: Wird hauptsächlich zur Behandlung von erektiler Dysfunktion eingesetzt

Industrie: Wird bei der Entwicklung neuer pharmazeutischer Formulierungen und Arzneimittelabgabesysteme verwendet

Wirkmechanismus

Lodenafil übt seine Wirkung aus, indem es das Enzym Phosphodiesterase Typ 5 (PDE5) hemmt. Diese Hemmung führt zu einem Anstieg der Spiegel von cyclischem Guanosinmonophosphat (cGMP) in den glatten Muskelzellen, die die Blutgefäße auskleiden. Die erhöhten cGMP-Spiegel bewirken eine Entspannung der glatten Muskulatur und einen erhöhten Blutfluss, insbesondere im Corpus cavernosum des Penis, was zu einer verbesserten erektilen Funktion führt .

Wirkmechanismus

Target of Action

Hydroxyhomosildenafil, also known as Lodenafil , is a potent Phosphodiesterase type 5 (PDE5) inhibitor . PDE5 is the major cGMP hydrolyzing enzyme in penile corpus cavernosum and is an important regulator of nitric oxide-mediated smooth muscle relaxation .

Mode of Action

The physiologic mechanism of erection of the penis involves the release of nitric oxide (NO) in the corpus cavernosum during sexual stimulation . NO then activates the enzyme guanylate cyclase, which results in increased levels of cyclic guanosine monophosphate (cGMP), producing smooth muscle relaxation and inflow of blood to the corpus cavernosum . This compound enhances the effect of NO by inhibiting PDE5, which is responsible for the degradation of cGMP in the corpus cavernosum . When sexual stimulation causes local release of NO, inhibition of PDE5 by this compound causes increased levels of cGMP in the corpus cavernosum, resulting in smooth muscle relaxation and inflow of blood to the corpus cavernosum .

Biochemical Pathways

The biochemical pathway leading to penile erection involves the binding of nerve- or endothelium-derived nitric oxide to the heme moiety of soluble guanylyl cyclase within the vascular smooth muscle of the resistance arteries and the trabeculae of the corpora cavernosa . This activation of guanylyl cyclase by nitric oxide catalyzes the formation of cGMP from GTP . Elevated levels of intracellular cGMP lead to the activation of cGMP-specific phosphodiesterases which hydrolyze cGMP to 5’-GMP . The degradation of cGMP by phosphodiesterases is one of the main mechanisms by which the nitric oxide signal transduction pathway is terminated within smooth muscle cells .

Pharmacokinetics

This compound is absorbed rapidly, but the absorption is slower with a high-fat meal . It is metabolized in the liver via CYP3A4 (major) and CYP2C9 (minor route); the major metabolite (UK-103320 or desmethylsildenafil) is formed via the N-desmethylation pathway and has 50% of the activity as sildenafil . It is excreted in the feces (~80%, as metabolites) and urine (~13%) . The clearance is decreased in patients with hepatic cirrhosis or severe renal impairment .

Result of Action

The result of this compound’s action is the relaxation of smooth muscle and inflow of blood to the corpus cavernosum, which leads to an erection . It enhances the effect of nitric oxide (NO) by inhibiting phosphodiesterase type 5 (PDE-5), which is responsible for the degradation of cGMP in the corpus cavernosum .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of sexual stimulation is necessary for the drug to exert its effect . Additionally, the absorption of the drug can be affected by the intake of food, particularly high-fat meals . Furthermore, the drug’s action can be influenced by the individual’s health status, particularly liver and kidney function .

Biochemische Analyse

Biochemical Properties

As a PDE5 inhibitor, Hydroxyhomosildenafil plays a role in biochemical reactions by inhibiting the enzyme phosphodiesterase type 5 . This enzyme is responsible for breaking down cyclic guanosine monophosphate (cGMP), a molecule that plays a crucial role in vasodilation and smooth muscle relaxation .

Cellular Effects

This compound affects various types of cells, particularly those in the vascular smooth muscle. By inhibiting PDE5, it prevents the breakdown of cGMP, leading to an increase in cGMP levels . This increase promotes smooth muscle relaxation and vasodilation, enhancing blood flow .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of PDE5, thereby inhibiting the enzyme’s activity . This inhibition prevents the hydrolysis of cGMP, leading to an accumulation of cGMP within the cell . The increased cGMP levels then activate protein kinase G, which leads to the relaxation of smooth muscle cells .

Temporal Effects in Laboratory Settings

Like other PDE5 inhibitors, it is expected to have a rapid onset of action and a duration of effect that can last several hours .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. It is known that the effects of PDE5 inhibitors are dose-dependent, with higher doses resulting in greater inhibition of the enzyme .

Metabolic Pathways

It is known that PDE5 inhibitors are primarily metabolized by the liver enzyme CYP3A4 .

Transport and Distribution

Like other PDE5 inhibitors, it is likely to be distributed throughout the body after oral administration .

Subcellular Localization

As a small molecule, it is likely to be able to cross cell membranes and exert its effects within the cytoplasm, where PDE5 is located .

Vorbereitungsmethoden

Syntheserouten und Reaktionsbedingungen

Die Synthese von Lodenafil umfasst mehrere Schritte, beginnend mit der Herstellung der Schlüsselzwischenprodukte. Der Prozess beinhaltet typischerweise die folgenden Schritte:

Bildung des Pyrazolopyrimidinon-Kerns: Dies beinhaltet die Reaktion geeigneter Ausgangsstoffe unter kontrollierten Bedingungen, um die Kernstruktur von Lodenafil zu bilden.

Einführung der Sulfonamidgruppe: Die Sulfonamidgruppe wird durch eine Reaktion mit Sulfonylchlorid-Derivaten eingeführt.

Bildung des Carbonat-Ester-Dimers: Der letzte Schritt beinhaltet die Bildung des Carbonat-Ester-Dimers, das die Prodrug-Form von Lodenafil darstellt.

Industrielle Produktionsmethoden

Die industrielle Produktion von Lodenafil-Carbonat beinhaltet eine großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess beinhaltet:

Batch- oder Durchflussreaktoren: Diese werden verwendet, um die chemischen Reaktionen unter kontrollierten Temperatur- und Druckbedingungen durchzuführen.

Reinigungsschritte: Diese beinhalten Kristallisation, Filtration und Trocknung, um das Endprodukt mit der gewünschten Reinheit zu erhalten.

Analyse Chemischer Reaktionen

Reaktionstypen

Lodenafil durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Lodenafil kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen in Lodenafil zu modifizieren.

Substitution: Substitutionsreaktionen beinhalten den Austausch spezifischer funktioneller Gruppen durch andere Gruppen.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Wie Kaliumpermanganat oder Wasserstoffperoxid.

Reduktionsmittel: Wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Substitutionsreagenzien: Wie Alkylhalogenide oder Sulfonylchloride.

Hauptsächlich gebildete Produkte

Die hauptsächlich gebildeten Produkte aus diesen Reaktionen umfassen verschiedene Derivate von Lodenafil mit modifizierten funktionellen Gruppen, die unterschiedliche pharmakologische Eigenschaften haben können .

Vergleich Mit ähnlichen Verbindungen

Lodenafil ähnelt anderen PDE5-Inhibitoren wie Sildenafil, Tadalafil, Vardenafil, Udenafil, Avanafil und Mirodenafil. Es hat einige einzigartige Eigenschaften:

Höhere orale Bioverfügbarkeit: Lodenafil-Carbonat, die Prodrug-Form, hat eine höhere orale Bioverfügbarkeit im Vergleich zum Ausgangsmedikament.

Unterschiedliches pharmakokinetisches Profil: Lodenafil hat ein deutlich unterschiedliches pharmakokinetisches Profil, was zu unterschiedlichen Einsetz- und Wirkdauern führen kann.

Liste ähnlicher Verbindungen

- Sildenafil

- Tadalafil

- Vardenafil

- Udenafil

- Avanafil

- Mirodenafil

Eigenschaften

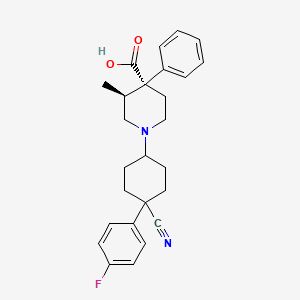

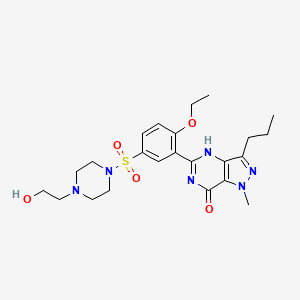

IUPAC Name |

5-[2-ethoxy-5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonylphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N6O5S/c1-4-6-18-20-21(27(3)26-18)23(31)25-22(24-20)17-15-16(7-8-19(17)34-5-2)35(32,33)29-11-9-28(10-12-29)13-14-30/h7-8,15,30H,4-6,9-14H2,1-3H3,(H,24,25,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEYKRKVLEWKOBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CCO)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N6O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60161161 | |

| Record name | Lodenafil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60161161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139755-85-4 | |

| Record name | Lodenafil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139755854 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lodenafil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60161161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LODENAFIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/80X7B1F6NW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

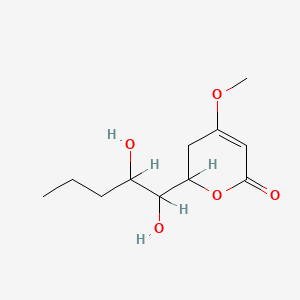

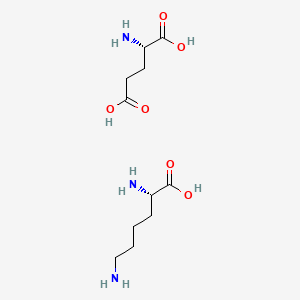

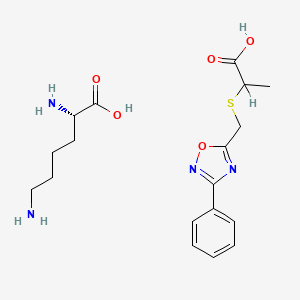

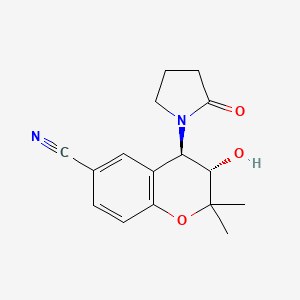

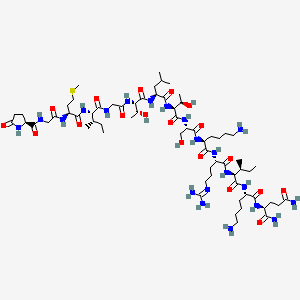

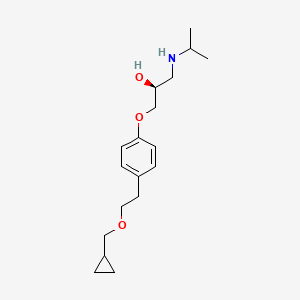

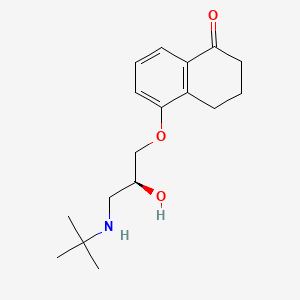

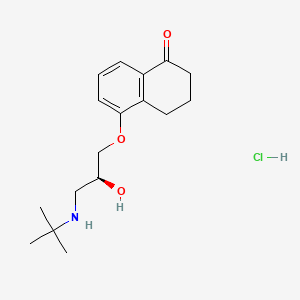

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.